Cas no 5615-80-5 (3-aminopyrrolidine-2,5-dione)
3-aminopyrrolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Pyrrolidinedione,3-amino-
- 3-amino-2,5-Pyrrolidinedione
- 3-aminopyrrolidine-2,5-dione
- aspartimide
- EN300-123790
- 3-Aminosuccinimide
- DTXSID80900978
- YDNMHDRXNOHCJH-UHFFFAOYSA-N
- alpha-aminosuccinimide
- CHEBI:195552
- NoName_24
- AT18952
- aminosuccinimide
- SCHEMBL48364
- 2,5-Pyrrolidinedione, 3-amino-
- Tetrahydropyrrole-3-amino-2,5-dione
- 5615-80-5
-
- Inchi: 1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8)
- InChI Key: YDNMHDRXNOHCJH-UHFFFAOYSA-N
- SMILES: O=C1C(CC(N1)=O)N
Computed Properties
- Exact Mass: 114.04298
- Monoisotopic Mass: 114.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 13
- XLogP3: -1.8
- Topological Polar Surface Area: 72.2Ų
Experimental Properties
- Density: 1.337
- Boiling Point: 337°Cat760mmHg
- Flash Point: 157.6°C
- Refractive Index: 1.512
- PSA: 72.19
3-aminopyrrolidine-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM522147-1g |
3-Aminopyrrolidine-2,5-dione |
5615-80-5 | 95% | 1g |
$637 | 2023-01-01 | |
| Enamine | EN300-123790-0.05g |
3-aminopyrrolidine-2,5-dione |
5615-80-5 | 0.05g |
$888.0 | 2023-05-24 | ||
| Enamine | EN300-123790-0.1g |
3-aminopyrrolidine-2,5-dione |
5615-80-5 | 0.1g |
$930.0 | 2023-05-24 | ||
| Enamine | EN300-123790-0.25g |
3-aminopyrrolidine-2,5-dione |
5615-80-5 | 0.25g |
$972.0 | 2023-05-24 | ||
| Enamine | EN300-123790-0.5g |
3-aminopyrrolidine-2,5-dione |
5615-80-5 | 0.5g |
$1014.0 | 2023-05-24 | ||
| Enamine | EN300-123790-1.0g |
3-aminopyrrolidine-2,5-dione |
5615-80-5 | 1g |
$1057.0 | 2023-05-24 | ||
| Enamine | EN300-123790-2.5g |
3-aminopyrrolidine-2,5-dione |
5615-80-5 | 2.5g |
$2071.0 | 2023-05-24 | ||
| Enamine | EN300-123790-5.0g |
3-aminopyrrolidine-2,5-dione |
5615-80-5 | 5g |
$3065.0 | 2023-05-24 | ||
| Enamine | EN300-123790-10.0g |
3-aminopyrrolidine-2,5-dione |
5615-80-5 | 10g |
$4545.0 | 2023-05-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738163-1g |
3-Aminopyrrolidine-2,5-dione |
5615-80-5 | 98% | 1g |
¥5915.00 | 2024-05-08 |
3-aminopyrrolidine-2,5-dione Suppliers
3-aminopyrrolidine-2,5-dione Related Literature
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 3-aminopyrrolidine-2,5-dione
Introduction to 3-aminopyrrolidine-2,5-dione (CAS No. 5615-80-5)
3-aminopyrrolidine-2,5-dione, identified by its Chemical Abstracts Service (CAS) number 5615-80-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidine class, characterized by a six-membered ring containing one nitrogen atom and two carbon atoms. The presence of both an amino group and a diketone moiety in its structure imparts unique reactivity and potential biological activity, making it a valuable scaffold for drug discovery and development.
The molecular structure of 3-aminopyrrolidine-2,5-dione consists of a pyrrolidine core with substituents at the 2- and 5-positions, where the 2-position is functionalized with a carbonyl group (C=O) and the 5-position also bears a carbonyl group. This arrangement creates a highly reactive system capable of participating in various chemical transformations, including condensation, cyclization, and nucleophilic addition reactions. Such reactivity is particularly useful in synthetic chemistry for constructing more complex molecules.
In recent years, 3-aminopyrrolidine-2,5-dione has been extensively studied for its potential applications in pharmaceuticals. Its dual functionality allows for the facile introduction of diverse pharmacophores, making it an attractive intermediate in the synthesis of bioactive compounds. Researchers have explored its utility in developing novel therapeutic agents targeting various diseases, including infectious disorders and metabolic conditions.
One of the most compelling aspects of 3-aminopyrrolidine-2,5-dione is its role as a precursor in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in numerous biological processes, and their inhibition is often a key strategy in drug design. The pyrrolidine scaffold is known to be compatible with the design of protease inhibitors due to its ability to mimic natural substrates and interact with enzyme active sites. Studies have demonstrated that derivatives of 3-aminopyrrolidine-2,5-dione can be engineered to exhibit potent inhibitory activity against specific proteases, offering promising leads for the development of new treatments.
Furthermore, 3-aminopyrrolidine-2,5-dione has been investigated for its potential in antiviral research. The structural features of this compound allow it to interfere with viral replication mechanisms by inhibiting key enzymes or binding to viral proteins. Recent advancements in computational chemistry have enabled researchers to predict and optimize the binding affinity of 3-aminopyrrolidine-2,5-dione derivatives to viral targets, accelerating the discovery process. These studies highlight the compound's versatility as a building block for antiviral agents.
The synthesis of 3-aminopyrrolidine-2,5-dione itself is an area of active interest. Multiple synthetic routes have been reported, each offering distinct advantages in terms of yield, purity, and scalability. Common methodologies involve condensation reactions between appropriate precursors under controlled conditions. Advances in green chemistry have also spurred interest in developing more environmentally benign synthetic protocols for this compound.
In addition to its pharmaceutical applications, 3-aminopyrrolidine-2,5-dione has found utility in material science. Its ability to form coordination complexes with metal ions has led to investigations into its use as a ligand or catalyst component. These complexes exhibit interesting properties that can be exploited in catalytic processes or as functional materials.
The future prospects for 3-aminopyrrolidine-2,5-dione are promising, with ongoing research aimed at expanding its applications and understanding its mechanistic properties. Collaborative efforts between synthetic chemists and biologists are expected to yield novel derivatives with enhanced therapeutic potential. As computational tools continue to advance, virtual screening methods will further streamline the discovery pipeline for compounds derived from 3-(amino)pyrrolidine derivatives, including those based on 3-amino-pyrrolidine - 2 , 5 - dione (CAS No 5615 - 80 - 5).
In conclusion,3-amino-pyrролидин - 2 , 5 - дион (CAS No 5615 - 80 - 5) stands as a versatile intermediate with significant implications across multiple scientific disciplines. Its unique structural features enable diverse applications in drug discovery,protease inhibition,antiviral therapy,and material science,underscoring its importance as a chemical building block for innovation.
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